1-(4-氟苄基)-N,N-二异丁基-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

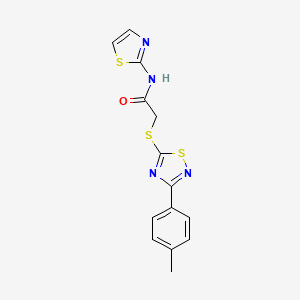

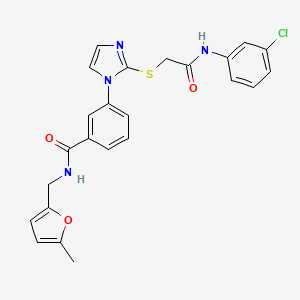

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including the compound 1-(4-fluorobenzyl)-N,N-diisobutyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, involves extending a previous reaction that produced 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids to include a broader range of 2-substituents. The derived carboxamides, particularly those with a 4-N-[2-(dimethylamino)ethyl] group, have been tested for their growth inhibitory properties and have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values below 10 nM. Notably, the 2-(4-fluorophenyl) derivative demonstrated increased potency over the 2-methyl analogue, with a single dose proving curative against subcutaneous colon 38 tumors in mice .

Molecular Structure Analysis

The molecular structure of 1-(4-fluorobenzyl)-N,N-diisobutyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is characterized by the presence of a 1,8-naphthyridine core, which is a bicyclic compound consisting of a naphthalene fused with a pyridine ring. The 4-fluorobenzyl group attached to the 2-position of the naphthyridine ring may contribute to the compound's cytotoxic activity by influencing its electronic properties and enhancing its ability to interact with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the carboxamide derivatives are based on Pfitzinger-type chemistry. This method typically involves the condensation of a molecule containing an oxoacetic acid ester with a 2-acetylazaaromatic species in the presence of ethanolic KOH. After acidification, this reaction directly yields ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is a valuable component for promoting lower energy electronic absorption in metal complexes and for anchoring ligands to semiconductor surfaces .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-fluorobenzyl)-N,N-diisobutyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are not detailed in the provided papers, the general properties of carboxamide derivatives can be inferred. These compounds are likely to have significant solubility in organic solvents due to their aromatic nature and the presence of substituents such as the diisobutyl group. The fluorine atom on the benzyl group may affect the acidity of the amide proton and the overall polarity of the molecule, potentially influencing its pharmacokinetic properties and its interaction with biological targets .

科学研究应用

抗菌剂

吡啶酮羧酸作为抗菌剂:对吡啶酮羧酸及其衍生物的研究表明,这些化合物表现出显着的抗菌活性,它们与本化合物具有相似的萘啶核心。合成了一系列化合物,包括依诺沙星,并评估了它们的体外和体内抗菌功效。这些化合物表现出广泛而有效的抗菌活性,突出了萘啶衍生物在开发新型抗菌剂中的潜力 (Matsumoto et al., 1984)。

抗癌活性

甲酰胺衍生物的合成和细胞毒性活性:与萘啶骨架相关的甲酰胺衍生物的合成已显示出对多种癌细胞系具有有效的细胞毒性。该研究表明此类化合物在抗癌药物开发中的潜力,其中特定的衍生物在癌症小鼠模型中显示出治愈效果 (Deady et al., 2005)。

HIV-1 整合酶抑制剂

HIV-1 整合酶和病毒复制抑制剂:结构上与本化合物相似的 8-羟基-[1,6]萘啶-7-甲酰胺衍生物已被确定为 HIV-1 整合酶的高活性抑制剂。这些化合物在抑制 HIV-1 整合酶的链转移过程和细胞中的病毒复制方面表现出低纳摩尔活性,表明它们作为有效抗病毒剂的潜力 (Embrey et al., 2005)。

合成大麻素代谢

合成大麻素代谢研究:一项关于合成大麻素代谢的研究,包括具有类似 1-(4-氟苄基)取代的化合物,提供了对这些物质的代谢途径和潜在生物标志物的见解。了解这些化合物的代谢对于药物开发和法医分析至关重要 (Li et al., 2018)。

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2/c1-16(2)13-27(14-17(3)4)23(29)21-12-19-6-5-11-26-22(19)28(24(21)30)15-18-7-9-20(25)10-8-18/h5-12,16-17H,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIUHSIYXJNOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)

![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)